molecular formula C8H9N3O B12314236 5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one

5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B12314236
M. Wt: 163.18 g/mol
InChI Key: USGJGIPTDXCGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyrido[2,3-d]pyrimidin-5-one derivatives through the involvement of the acetyl methyl group and the amide carbonyl moiety in the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of efficient catalysts, are likely to be applied in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with different substituents at various positions.

    Pyrido[2,3-d]pyrimidin-7-one: Another derivative with a different position of the nitrogen atom in the ring system.

    Pyrimidino[4,5-d][1,3]oxazine: A related compound with an additional fused oxazine ring.

Uniqueness

5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as both a tyrosine kinase inhibitor and a cyclin-dependent kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3O/c1-5-2-3-9-7-6(5)8(12)11-4-10-7/h4H,2-3H2,1H3,(H,9,10,11,12)

InChI Key

USGJGIPTDXCGKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC=NC2=NCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.